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Cobalt;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate

Cat. No.: B6338750
CAS No.: 6424-15-3
M. Wt: 597.08 g/mol
InChI Key: SKMIIAIULKZNRQ-UHFFFAOYSA-N
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Description

Significance of Cobalt in Coordination Chemistry

Cobalt is a versatile transition metal renowned for its ability to form a vast array of coordination complexes with diverse ligands. ontosight.airesearchgate.net This versatility stems from its capacity to exist in multiple oxidation states, ranging from -I to +V, with Co(II) and Co(III) being the most prevalent. researchgate.net The electronic configuration of the cobalt ion dictates the geometry and magnetic properties of its complexes.

Cobalt(II) ions, with their d7 electron configuration, typically form complexes with coordination numbers of four, five, or six, resulting in tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral geometries. researchgate.net These complexes are often high-spin. In contrast, Cobalt(III) ions (d6 configuration) almost exclusively form stable, six-coordinate octahedral complexes, which are typically low-spin. researchgate.netpurdue.edu

The foundational work of Alfred Werner on cobalt(III) ammine complexes in the late 19th and early 20th centuries laid the groundwork for modern coordination chemistry. purdue.edu Today, cobalt complexes are investigated for their roles in catalysis, the development of new magnetic materials, and their relevance in biological systems. ontosight.aiontosight.ai

Importance of Citric Acid as a Chelating Ligand in Transition Metal Chemistry

Citric acid, a weak organic acid naturally found in citrus fruits, is an exceptional chelating agent. wikipedia.org Its structure, featuring three carboxylic acid groups and one hydroxyl group, allows it to bind to metal ions at multiple points, forming stable, ring-like structures known as chelate complexes. wikipedia.orgpatsnap.com This multidentate binding, often referred to as the chelate effect, results in complexes that are significantly more stable than those formed with monodentate ligands. wikipedia.org

In transition metal chemistry, citric acid can act as a tridentate ligand, coordinating to a metal ion through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. acs.orgfigshare.comorientjchem.org This ability to form stable complexes makes citric acid and its conjugate base, citrate (B86180), effective at controlling metal ion concentration in solutions, which is crucial in industrial, environmental, and biological processes. wikipedia.orgorientjchem.org Given its presence in biological fluids, the study of citrate's interaction with essential metal ions like cobalt is of significant biochemical interest. nih.govelsevierpure.com

Overview of Cobalt(II) Citrate Structural Diversity and Its Research Relevance

The reaction between cobalt(II) ions and citric acid can yield a remarkable diversity of structures, from simple mononuclear complexes to intricate polynuclear and polymeric arrangements. acs.orgfigshare.comelsevierpure.com The final structure of a cobalt(II) citrate complex is highly sensitive to reaction conditions such as pH, temperature, and the presence of other ions (counterions). acs.orgfigshare.com

Research has successfully isolated and characterized several of these complex forms. For instance, depending on the pH, mononuclear, dinuclear, and polymeric cobalt(II) citrate species can be formed. elsevierpure.comresearchgate.net At a pH of approximately 8, a mononuclear complex where a central Co(II) ion is coordinated by two citrate ligands has been synthesized. nih.govelsevierpure.com Around pH 5, a dinuclear complex containing two cobalt(II) centers bridged by citrate ligands can be isolated. researchgate.net

Furthermore, studies have revealed the formation of one-dimensional helical chains and two-dimensional layered networks under acidic conditions. acs.orgfigshare.com In most of these structures, the cobalt(II) ion maintains an octahedral coordination environment. acs.orgfigshare.com The citrate ligand's ability to act as a bridging unit is key to the formation of these extended structures. researchgate.net

The structural diversity of cobalt(II) citrate complexes is not merely a chemical curiosity. Some of these structures, such as cubane-like tetranuclear cobalt(II) citrate clusters, have been shown to exhibit fascinating magnetic properties, including behaving as single-molecule magnets. unimelb.edu.auresearchgate.netnih.gov The investigation into these compounds contributes to a deeper understanding of fundamental coordination chemistry and may pave the way for the design of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20Co3O16 B6338750 Cobalt;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate CAS No. 6424-15-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6424-15-3

Molecular Formula

C12H20Co3O16

Molecular Weight

597.08 g/mol

IUPAC Name

cobalt;bis(2-hydroxypropane-1,2,3-tricarboxylic acid);dihydrate

InChI

InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2

InChI Key

SKMIIAIULKZNRQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.[Co].[Co].[Co]

Origin of Product

United States

Synthetic Methodologies and Controlled Crystallization of Cobalt Ii Citrate Architectures

Conventional and Advanced Synthetic Routes for Cobalt(II) Citrate (B86180) Compounds

The preparation of cobalt(II) citrate complexes is typically achieved through aqueous solution-based methods. A common conventional approach involves the reaction of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) hexahydrate or cobalt(II) acetate (B1210297), with citric acid. mdpi.commdpi.com For instance, a straightforward synthesis of a mononuclear cobalt(II) citrate complex involves dissolving cobalt(II) nitrate hexahydrate and citric acid in water at room temperature, followed by pH adjustment and crystallization. mdpi.com

More advanced synthetic strategies may employ hydrothermal conditions to generate specific crystalline phases or to incorporate cobalt(II) citrate complexes into larger structures, such as carbonaceous templates. researchgate.net These methods offer greater control over the final product's morphology and properties. The choice of reactants and the physical conditions of the reaction are critical in determining the resulting cobalt(II) citrate architecture.

Influence of Reaction Conditions on the Formation of Discrete and Polymeric Cobalt(II) Citrate Species

Reaction conditions are a determining factor in the structural diversity of cobalt(II) citrate compounds. The interplay between pH, temperature, and the presence of different ions in the reaction mixture dictates whether discrete mononuclear or dinuclear species are formed, or if extended polymeric frameworks are favored. acs.orgresearchgate.net In many cases, the citrate ligand coordinates to the Co(II) ion in a tridentate fashion, utilizing its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. acs.orgresearchgate.net The formation of more complex polymeric structures occurs through further coordination of the remaining carboxylate groups. acs.orgresearchgate.net

Mononuclear cobalt(II) citrate complexes, which contain a single cobalt ion, can be selectively isolated under specific conditions. A well-documented example is the synthesis of (NH₄)₄[Co(C₆H₅O₇)₂], an aqueous, soluble, mononuclear complex. mdpi.comnih.gov This compound is synthesized from reaction mixtures containing Co(II) and citrate in a 1:2 molar ratio at a pH of approximately 8. mdpi.comnih.govresearchgate.net The resulting crystalline structure features a distorted octahedral Co(II) ion coordinated by two citrate ligands. nih.govresearchgate.net Spectroscopic and magnetic susceptibility measurements confirm the high-spin Co(II) nature of this complex. nih.gov

Compound Molar Ratio (Co:Citrate) pH Key Structural Feature
(NH₄)₄[Co(C₆H₅O₇)₂]1:2~8Mononuclear Co(II) ion in a distorted octahedral environment with two citrate ligands. mdpi.comnih.gov

At a lower pH than that required for mononuclear species, dinuclear cobalt(II) citrate complexes can be isolated. The first dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, was synthesized at a pH of approximately 5. acs.orgnih.govfigshare.com This complex was isolated as both its potassium (K⁺) and sodium (Na⁺) salts. acs.orgnih.gov X-ray crystallography revealed a dinuclear structure with two Co(II) ions, each octahedrally coordinated by two citrate ligands in a tridentate manner. acs.orgnih.gov The coordination sphere of each cobalt ion is completed by two water molecules and a citrate from the adjacent Co(II) unit. acs.orgnih.gov Interestingly, studies suggest that this dimeric structure may not be retained in solution, instead yielding a mononuclear species. acs.orgnih.gov

Compound pH Counterion Key Structural Feature
K₂[Co₂(C₆H₅O₇)₂(H₂O)₄]~5K⁺Dinuclear assembly with two octahedrally coordinated Co(II) ions. acs.orgnih.gov
Na₂[Co₂(C₆H₅O₇)₂(H₂O)₄]~5Na⁺Dinuclear assembly with two octahedrally coordinated Co(II) ions. acs.orgnih.gov

In acidic aqueous solutions, typically with a pH between 1 and 4, the reaction between cobalt(II) ions and citric acid can lead to the formation of various one- and two-dimensional polymeric frameworks. acs.orgresearchgate.netfigshare.com The structure of these polymers is directed by the further coordination of the α- or β-carboxylate groups of the citrate ligand. acs.orgresearchgate.net For example, the complex [Co(H₂cit)(H₂O)]n forms a chiral helical chain. acs.orgresearchgate.net Another complex, [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O, features a one-dimensional polymeric chain constructed from dimeric cobalt(II) citrate units. acs.orgresearchgate.net A layered, two-dimensional complex, (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n, is formed through links created by the oxygen atoms of the β-carboxylate groups. acs.orgresearchgate.net

Compound pH Range Dimensionality Structural Description
[Co(H₂cit)(H₂O)]n1-41DChiral helical chain formed via bridged α-carboxylate groups. acs.orgresearchgate.net
[Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O1-41DPolymeric chain formed from the coupling of dimeric cobalt(II) citrate units. acs.orgresearchgate.net
[Co(H₂O)₆]n[Co(Hcit)(H₂O)]₂n·2nH₂O1-41DInfinite chain structure. acs.orgresearchgate.net
(NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n1-42DLayered complex formed from linked dimeric units. acs.orgresearchgate.net

Role of pH in Directing Cobalt(II) Citrate Complex Speciation and Isolation

The pH of the reaction medium is a critical parameter that directs the speciation and subsequent isolation of cobalt(II) citrate complexes. acs.orgresearchgate.net A clear trend is observed where the nuclearity and dimensionality of the complex are highly dependent on the acidity of the solution.

pH 1–4: In strongly acidic conditions, there is a propensity for the formation of extended one- and two-dimensional polymeric frameworks. acs.orgresearchgate.netfigshare.com

pH ~5: In moderately acidic solutions, dinuclear species such as [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ are preferentially formed. acs.orgnih.govresearchgate.net

pH 5–8: This range is dominated by the presence of mononuclear cobalt(II) citrate complexes with either one or two citrate ligands. researchgate.net

pH ~8: At this mildly alkaline pH, the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂] can be isolated, particularly when a 1:2 molar ratio of cobalt to citrate is used. mdpi.comnih.govresearchgate.net

Furthermore, interconversions between some of the polymeric forms have been observed to be pH-dependent. acs.orgresearchgate.net This highlights the dynamic nature of the cobalt(II)-citrate system in response to changes in proton concentration.

Impact of Counterions on the Crystallization and Structure of Cobalt(II) Citrate Compounds

The identity of the counterions present in the crystallization medium can significantly influence the final structure of the isolated cobalt(II) citrate compound. The formation of the layered complex (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n, for instance, is dependent on the presence of the ammonium (B1175870) (NH₄⁺) counterion. acs.orgresearchgate.net Similarly, the dinuclear complex [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ has been crystallized with both potassium (K⁺) and sodium (Na⁺) counterions, resulting in slightly different crystal packing and unit cell parameters. acs.orgnih.gov The presence of guanidinium (B1211019) ions has been shown to facilitate the formation of cubane-like [Co₄(cit)₄]⁸⁻ complex anions. unimelb.edu.au These counterions play a role in stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding, thereby directing the assembly of specific supramolecular architectures. acs.orgresearchgate.net

Exploration of Diverse Cobalt Precursors in Cobalt(II) Citrate Synthesis

The synthesis of cobalt(II) citrate architectures is a nuanced process, significantly influenced by the choice of the cobalt precursor. While various cobalt salts can theoretically serve as the starting material, the nature of the anion associated with the cobalt(II) ion can impact the reaction kinetics, the morphology of the resulting product, and the coordination environment of the final complex. Research into this area has highlighted the prevalence of certain precursors while suggesting the potential for others to yield novel structures.

The most commonly documented precursor for the synthesis of a well-characterized aqueous cobalt(II)-citrate complex, namely tetraammonium bis(citrate)cobaltate(II), is cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O). This preference is likely due to its high solubility in water, which facilitates a homogeneous reaction mixture. The synthesis typically involves the reaction of cobalt(II) nitrate with citric acid in a 1:2 molar ratio in an aqueous solution. The pH of the reaction mixture is a critical parameter and is generally adjusted to approximately 8 with the addition of ammonia (B1221849). This adjustment deprotonates the carboxylic acid groups of the citric acid, enabling it to act as an effective chelating agent for the Co(II) ion. The resulting complex, (NH₄)₄[Co(C₆H₅O₇)₂], can then be crystallized from the solution, often with the addition of a less polar solvent like ethanol (B145695), to yield dark pink crystals.

While cobalt(II) nitrate is a favored precursor, the exploration of other cobalt salts offers a pathway to potentially different cobalt(II) citrate architectures. Although direct comparative studies on the synthesis of cobalt(II) citrate dihydrate using a wide array of precursors are not extensively detailed in the literature, valuable insights can be drawn from research on the synthesis of other cobalt-containing materials where the choice of precursor has been shown to be a determining factor in the final product's characteristics.

A study on the preparation of β-SiC-supported cobalt catalysts, for instance, systematically compared the influence of cobalt nitrate, cobalt acetate, cobalt chloride, and cobalt citrate as precursors. The findings from this research can be extrapolated to hypothesize the effects these precursors might have on the synthesis of cobalt(II) citrate. The study revealed that the nature of the precursor had a significant impact on the particle size and dispersion of the resulting cobalt species. Notably, the citrate precursor itself yielded the smallest and most uniformly distributed nanoparticles, which was attributed to the high viscosity of the precursor solution, forming a gel that promotes fine dispersion. This suggests that using cobalt(II) citrate as a precursor in further reactions could be advantageous for controlling particle size.

When considering other common cobalt salts as precursors for cobalt(II) citrate synthesis:

Cobalt(II) Acetate (Co(CH₃COO)₂): Cobalt(II) acetate is a widely used precursor in the synthesis of various cobalt compounds and materials. Its reaction with citric acid would involve the displacement of the acetate ligands by the citrate. The acetate anion, being the conjugate base of a weak acid, could influence the pH of the reaction medium.

Cobalt(II) Chloride (CoCl₂): As a readily available and highly soluble salt, cobalt(II) chloride is another viable precursor. The presence of chloride ions in the reaction mixture could potentially lead to their incorporation into the crystal lattice or influence the ionic strength of the solution, thereby affecting the crystallization process.

Cobalt(II) Sulfate (B86663) (CoSO₄): Similar to the other salts, cobalt(II) sulfate can serve as a source of Co(II) ions. The sulfate anion is generally considered to be a weakly coordinating ligand and may have a less direct impact on the coordination sphere of the final cobalt(II) citrate complex compared to more strongly coordinating anions.

The following interactive data table summarizes the findings from the study on β-SiC-supported cobalt catalysts, which illustrates the influence of different cobalt precursors on the resulting cobalt particle size. This provides a useful analogy for the potential impact of precursor choice in cobalt(II) citrate synthesis.

Cobalt PrecursorResulting Co Particle Size Distribution
Cobalt NitrateHeterogeneous, with medium (35–60 nm) to large (up to 130 nm) crystallites
Cobalt AcetateWider distribution, centered on 20 to 30 nm
Cobalt ChlorideWider distribution, centered on 30 to 50 nm
Cobalt CitrateSmallest particle size with a narrow and uniform disposition (15–20 nm)

The synthesis of various polymeric cobalt(II) citrate complexes has also been reported from the reaction of a cobalt(II) ion with citric acid in an acidic aqueous solution (pH 1–4). While the specific cobalt precursor is not always explicitly stated, these studies demonstrate that by varying reaction conditions such as pH and the presence of other counterions, a variety of one- and two-dimensional frameworks can be achieved.

Summary of Synthetic Methodologies for Tetraammonium bis(citrate)cobaltate(II)

Cobalt PrecursorLigandMolar Ratio (Co:Ligand)SolventpHResulting ComplexReference
Co(NO₃)₂·6H₂OCitric Acid1:2Water~8 (adjusted with ammonia)(NH₄)₄[Co(C₆H₅O₇)₂]

Advanced Structural Elucidation and Crystal Engineering of Cobalt Ii Citrates

Single-Crystal X-ray Diffraction Studies of Cobalt(II) Citrate (B86180) Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For cobalt(II) citrate compounds, SCXRD studies have been instrumental in characterizing a variety of mononuclear, dinuclear, and polymeric structures, revealing the versatile coordination chemistry of the citrate ligand with the cobalt(II) ion. acs.orgacs.orgnih.gov

Across numerous structurally characterized cobalt(II) citrate complexes, the Co(II) ion consistently adopts an octahedral coordination geometry. acs.orgresearchgate.netfigshare.comnih.gov In this arrangement, the central cobalt ion is coordinated to six donor atoms. These donor atoms typically originate from the citrate ligand(s) and water molecules.

The citrate ligand (cit³⁻ or its protonated forms) is a versatile multidentate ligand capable of various binding modes, a fact confirmed by SCXRD. A fundamental and recurring binding feature is the tridentate chelation of the citrate ligand to the Co(II) ion. acs.org This chelation typically involves the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups. acs.orgresearchgate.net

Beyond simple chelation, the citrate ligand frequently acts as a bridging unit, connecting multiple cobalt centers to form larger assemblies. researchgate.net In the dinuclear complex [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, each Co(II) center is coordinated by a citrate ligand in a tridentate fashion, and its octahedral environment is completed by a singly bonded citrate from an adjacent Co(II) unit and two water molecules. nih.gov In polymeric structures, the extension into one- or two-dimensional frameworks is achieved through further coordination of the α-carboxylate or β-carboxylate groups, which bridge neighboring Co(II) centers. acs.orgresearchgate.net This bridging capability is crucial for the formation of the diverse polymeric structures observed in the cobalt(II)-citrate system.

The combination of cobalt's octahedral preference and citrate's versatile binding modes leads to significant structural diversity, particularly in the formation of coordination polymers. Researchers have synthesized and structurally characterized several distinct polymeric cobalt(II) citrate complexes, demonstrating how reaction conditions such as pH, counterions, and temperature dictate the final structure and dimensionality. acs.orgresearchgate.net

These studies have revealed one-dimensional (1D) and two-dimensional (2D) frameworks. acs.org

One-Dimensional Polymers: Examples include a chiral helical chain formed via bridging oxygen atoms of the α-carboxylate group, and an infinite chain constructed from [Co(Hcit)(H₂O)]⁻ units. acs.orgresearchgate.net Another 1D polymeric chain is formed from dimeric cobalt(II) citrate units, [Co₂(Hcit)₂(H₂O)₄]²⁻, linked by β-carboxylate groups. acs.orgresearchgate.net

Two-Dimensional Polymers: A layered (2D) complex has been synthesized, formed through the linkage of dimeric [Co₂(Hcit)₂(H₂O)₂] units by the oxygen atoms of the β-carboxylate groups. acs.orgresearchgate.net

This structural adaptability highlights the potential for crystal engineering in the cobalt(II)-citrate system, where specific network dimensionalities can be targeted by carefully controlling synthesis parameters. acs.org

Table 1: Crystallographic Data for Selected Cobalt(II) Citrate Complexes
Complex FormulaCrystal SystemSpace GroupKey Structural FeaturesReference
K₂[Co₂(C₆H₅O₇)₂(H₂O)₄]MonoclinicP2₁/nDinuclear assembly; two octahedrally coordinated Co(II) ions. acs.orgnih.govfigshare.com
Na₂[Co₂(C₆H₅O₇)₂(H₂O)₄]MonoclinicP2₁/cDinuclear assembly; similar to the K⁺ salt. acs.orgnih.govfigshare.com
[Co(H₂cit)(H₂O)]n--1D chiral helical chain polymer. acs.orgresearchgate.net
(NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n--2D layered polymer. acs.orgresearchgate.net
[C(NH₂)₃]₈[(Co)₄(cit)₄]·8H₂OTetragonalP4₂/nCubane-like [Co₄(cit)₄]⁸⁻ complex anions. unimelb.edu.au

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a crucial analytical technique used to characterize polycrystalline materials like cobalt(II) citrate dihydrate. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on bulk powder samples. ijirmf.com Its primary applications in the study of cobalt(II) citrate are phase identification, assessment of crystallinity, and confirmation of purity. nih.gov

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net For a newly synthesized batch of cobalt(II) citrate dihydrate, the experimental PXRD pattern can be compared to a reference pattern. This reference can be derived from a database, previous literature, or calculated from the known single-crystal structure. A match between the experimental and reference patterns confirms the identity and phase purity of the synthesized compound. Conversely, the presence of unexpected peaks would indicate impurities or the formation of a different crystalline phase (polymorph) or hydration state. The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the sample's crystallinity; sharp, well-defined peaks are indicative of a well-ordered crystalline material, while broad features suggest the presence of amorphous content or very small crystallites. ijirmf.com

Hydrogen Bonding and Supramolecular Interactions in Cobalt(II) Citrate Crystal Lattices

The crystal structure of cobalt(II) citrate complexes is not solely defined by the coordination bonds to the metal center but is also heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds. researchgate.net These interactions are critical in assembling the individual complex units into a stable, three-dimensional supramolecular architecture.

The citrate ligand itself is an excellent hydrogen bond donor and acceptor, possessing both hydroxyl and carboxyl groups. researchgate.netnih.gov In the crystal lattices of cobalt(II) citrates, several types of hydrogen bonds are observed:

Interactions involving coordinated water molecules: Water molecules coordinated to the Co(II) center can act as hydrogen bond donors to the carboxylate oxygen atoms of adjacent citrate ligands.

Interactions involving citrate functional groups: The hydroxyl group and any uncoordinated or protonated carboxyl groups on the citrate ligand can participate in strong hydrogen bonding. acs.orgresearchgate.net For example, in one polymeric structure, a free β-carboxylic acid group is noted to form a strong hydrogen bond. acs.org

Lattice water molecules: In hydrated structures like cobalt(II) citrate dihydrate, additional water molecules residing in the crystal lattice (not directly bonded to the metal) play a crucial role in linking different complex units through an extensive network of hydrogen bonds.

These hydrogen bonding networks, along with other weaker van der Waals forces, dictate the final crystal packing, influencing the material's physical properties such as stability and solubility. In one complex containing cubane-like [Co₄(cit)₄]⁸⁻ anions, the units are involved in no fewer than 40 hydrogen bonds, demonstrating the extensive and vital role of these interactions in stabilizing the crystal lattice. unimelb.edu.au

Spectroscopic Probes for Elucidating Electronic and Molecular Structure of Cobalt Ii Citrate

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Coordination Environment Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for characterizing the coordination of the citrate (B86180) ligand to the cobalt(II) center. By comparing the spectra of the complex with that of free citric acid, one can deduce the mode of binding.

The coordination of the citrate ligand to the Co(II) ion is primarily observed through shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups. In free citric acid, the carboxylic acid groups show a prominent C=O stretching vibration. Upon deprotonation and coordination to cobalt, this band is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group.

The energy separation (Δν) between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νₐₛ - νₛ) provides information about the coordination mode. Different coordination modes such as unidentate, bidentate chelation, or bridging result in different Δν values. For instance, in a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, FT-IR spectroscopy was utilized to characterize the binding of the citrate ligands. researchgate.net

A comparison of the key FT-IR spectral features of citric acid and a cobalt citrate xerogel highlights these changes. researchgate.net The disappearance of the strong carbonyl C=O band of the free acid and the appearance of the distinct carboxylate stretches in the complex confirm the coordination. Additionally, changes in the O-H stretching region can indicate the involvement of the citrate's hydroxyl group in coordination and the presence of water molecules, as in the dihydrate form. researchgate.netinoe.ro

Key FT-IR Vibrational Frequencies (cm⁻¹) for Citric Acid and Cobalt Citrate researchgate.net
Vibrational ModeCitric AcidCobalt Citrate ComplexAssignment
O-H Stretch~3490 (broad)~3400 (broad)Stretching of hydroxyl groups and water molecules
C=O Stretch~1745, ~1700AbsentCarbonyl stretch of protonated carboxylic acid groups
-COO⁻ Asymmetric Stretch (νₐₛ)-~1580Asymmetric stretch of coordinated carboxylate groups
-COO⁻ Symmetric Stretch (νₛ)-~1395Symmetric stretch of coordinated carboxylate groups

Electronic Absorption (UV/Vis) Spectroscopy for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy in the ultraviolet and visible (UV/Vis) range provides information about the d-orbital splitting and the coordination geometry of the Co(II) ion. Cobalt(II) is a d⁷ ion, and in a high-spin octahedral environment, its electronic ground state is ⁴T₁g(F). Three spin-allowed d-d transitions are theoretically possible, although often only two are observed in the visible region.

Spectroscopic studies on aqueous solutions of cobalt(II) with citrate have been performed to characterize the resulting complexes. researchgate.netnih.govresearchgate.net In solution, mononuclear octahedral Co(II)-citrate species are suggested to form. researchgate.net For a typical high-spin octahedral Co(II) complex, such as [Co(H₂O)₆]²⁺, a weak absorption is observed around 500-600 nm, which is responsible for its characteristic pink/red color. This absorption corresponds to the ⁴T₁g(F) → ⁴T₁g(P) transition. A second, lower energy transition, ⁴T₁g(F) → ⁴T₂g(F), typically occurs in the near-infrared region.

In the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂], where the Co(II) ion is in a distorted octahedral environment, UV/Vis spectroscopy was used as a key characterization technique. nih.govresearchgate.net The positions and intensities of the observed absorption bands are indicative of the d-d electronic transitions within the cobalt center, confirming its +2 oxidation state and coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Spin State Determination

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Co(II) ion. For a high-spin Co(II) (d⁷) system, the ground electronic state has a total spin S = 3/2. EPR spectra of such systems are often complex and can be challenging to interpret due to large g-anisotropy and zero-field splitting (ZFS), which splits the spin sublevels even in the absence of an external magnetic field. researchgate.netmarquette.edu

Nevertheless, EPR is a definitive method for confirming the high-spin S = 3/2 state of the Co(II) center in citrate complexes. ohiolink.edu Studies on the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂] showed an EPR spectrum consistent with the presence of a high-spin Co(II) system. nih.govresearchgate.net Similarly, EPR has been used to probe the magnetic interactions in dinuclear and polynuclear cobalt(II) citrate clusters. researchgate.net In a dinuclear complex, the technique can reveal weak magnetic interactions between the two Co(II) centers. researchgate.net The specific features of the EPR spectrum, such as the effective g-values and the presence of hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2), provide detailed information about the electronic structure and the symmetry of the ligand field around the cobalt ion. nih.gov

Magnetic Susceptibility Measurements for Elucidating Spin Interactions in Cobalt(II) Citrate Complexes

Magnetic susceptibility measurements provide quantitative information about the magnetic moment of the Co(II) ion and can elucidate magnetic interactions between metal centers in polynuclear complexes. For a single, isolated high-spin Co(II) ion (S = 3/2), the expected spin-only magnetic moment is 3.87 μB. However, due to significant spin-orbit coupling in octahedral Co(II) complexes, there is a large orbital contribution to the magnetic moment. Consequently, experimental room temperature magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7–5.2 μB. researchgate.net

Magnetic susceptibility measurements for the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂] over a temperature range of 6 to 295 K confirmed that it is a high-spin complex with a ground state of S = 3/2. nih.govresearchgate.net For polynuclear complexes, the temperature dependence of the magnetic susceptibility can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling between the Co(II) ions. For a dinuclear Co(II) citrate complex, these studies indicated a weak interaction between the metal centers. researchgate.net

In more complex structures, such as the cubane (B1203433) cluster [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O, cobalt(II) citrate can exhibit fascinating magnetic properties like those of a single-molecule magnet (SMM). nih.gov This complex displays slow relaxation of its magnetization, a hallmark of SMM behavior. AC magnetic susceptibility measurements show distinct, frequency-dependent out-of-phase (χ′′) signals, from which the energy barrier to magnetization reversal can be determined. nih.gov

Magnetic Properties of a Cobalt(II) Citrate Cubane Complex nih.gov
ParameterValueDescription
System[C(NH₂)₃]₈{Co₄(cit)₄}·4H₂OA tetranuclear cobalt(II) citrate cluster
Magnetic BehaviorSingle-Molecule Magnet (SMM)Exhibits slow magnetic relaxation at low temperatures
Energy Barrier (ΔE/kₑ)21 KThe effective energy barrier for magnetization reversal
Relaxation Time (τ₀)8 x 10⁻⁷ sThe pre-exponential factor for the relaxation time
AC SusceptibilityFrequency-dependent peaks in χ′′Characteristic feature of SMMs

Solution State Speciation and Thermodynamic Stability of Cobalt Ii Citrate Systems

Potentiometric and Spectroscopic Speciation Studies of Cobalt(II)-Citrate Systems in Aqueous Media

The characterization of cobalt(II)-citrate complexes in aqueous solutions has been extensively performed using potentiometric and various spectroscopic techniques. Potentiometric titrations are a primary method for determining the stability constants of the complexes formed in solution. Spectroscopic methods, including UV-visible, Electron Paramagnetic Resonance (EPR), and Fourier-transform infrared (FT-IR) spectroscopy, provide valuable insights into the coordination environment and structure of the cobalt(II) complexes.

UV-visible spectroscopy is employed to monitor the formation of different Co(II)-citrate species, as the coordination of citrate (B86180) to the Co(II) ion alters its d-d electronic transitions, leading to changes in the absorption spectrum. ucj.org.uanih.gov For instance, studies have tracked changes in absorbance at specific wavelengths to determine the composition of complexes formed at different ligand ratios. researchgate.net EPR spectroscopy is particularly useful for studying paramagnetic Co(II) systems. EPR studies on solid-state and solution samples have helped to distinguish between mononuclear and dinuclear species, suggesting that dimeric structures isolated in the solid state may dissociate into mononuclear species in solution. nih.govresearchgate.net These comprehensive studies, combining multiple analytical techniques, provide a detailed picture of the Co(II)-citrate speciation in solution. nih.gov

Identification of Predominant Cobalt(II) Citrate Species across Various pH Ranges

The speciation of cobalt(II) in the presence of citrate is strongly pH-dependent. Different protonated and non-protonated complexes are formed as the pH of the solution changes. researchgate.net

Acidic pH (pH 1-4): In strongly acidic solutions, various protonated polymeric complexes can be isolated, such as [Co(H₂cit)(H₂O)]n. acs.org

Slightly Acidic to Neutral pH (pH 5-8): This range is dominated by the formation of mononuclear complexes. researchgate.netmdpi.com Around pH 5, detailed speciation studies have identified the mononuclear complex [Co(C₆H₅O₇)]⁻ as a significant species. nih.govresearchgate.net A dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, has also been isolated at this pH. nih.govresearchgate.net Throughout the pH 5 to 8 range, mononuclear complexes with either one or two citrate ligands are the predominant forms. researchgate.netmdpi.com

Alkaline pH (pH > 8): In alkaline conditions, particularly at pH 9.0 and with an excess of the citrate ligand, the [Co(cit)₂]⁴⁻ complex is known to be the predominant species. researchgate.netresearchgate.net At higher pH values, the formation of dimeric species may also occur. researchgate.netmdpi.com

The following table summarizes the predominant Co(II)-citrate species at various pH ranges.

pH RangePredominant Cobalt(II) Citrate SpeciesReference
1 - 4Polymeric species, e.g., [Co(H₂cit)(H₂O)]n acs.org
~5Mononuclear [Co(C₆H₅O₇)]⁻ and Dinuclear [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ nih.govresearchgate.net
5 - 8Mononuclear complexes, Co(cit)⁻ and [Co(cit)₂]⁴⁻ researchgate.netmdpi.com
> 8 (e.g., pH 9.0)[Co(cit)₂]⁴⁻ (especially with excess citrate) researchgate.netresearchgate.net

Thermodynamic Parameters of Cobalt(II) Citrate Complex Formation

The stability of cobalt(II) citrate complexes is quantified by their formation constants (stability constants) and associated thermodynamic parameters. Isothermal titration calorimetry has been utilized to directly measure the enthalpy changes (ΔH) upon complexation, from which the Gibbs free energy (ΔG°) and entropy changes (ΔS) can be calculated. These parameters provide a complete thermodynamic profile of the complex formation reactions.

The stability constant for the CoCit⁻ species in a slightly acidic electrolyte (pH 5.5) has been reported as log Kst = 4.38. researchgate.net Another study using a radiotracer method determined the pK of the instability constant to be 6.39, which corresponds to the stability constant (log Kst). byu.edu In a more complex system at pH 9.0, a polyligand citrate-molybdate complex, [Co(cit)(MoO₄)]³⁻, was found to have a stability constant of log β = 5.86. ucj.org.uaresearchgate.net

A detailed thermodynamic study of Co(II) complexation with citrate at pH 6 and 298.15 K provided the following parameters. researchgate.net

ParameterValueUnits
log K3.71 (± 0.04)
ΔG°-21.2 (± 0.2)kJ mol⁻¹
ΔH10.4 (± 0.2)kJ mol⁻¹
TΔS31.6kJ mol⁻¹

Data from measurements run in buffer solutions at pH 6, 298.15 K, and an ionic strength of 100 mM. researchgate.net

Kinetic Studies of Ligand Exchange and Complex Formation in Solution

Understanding the kinetics of ligand exchange and complex formation is essential for comprehending the reactivity of metal complexes in solution. nih.gov These studies provide insights into the mechanisms by which ligands associate with and dissociate from the metal center.

For labile metal complexes like those of Co(II), these exchange processes can be quite rapid. Techniques such as electrospray ionization mass spectrometry (ESI-MS) combined with isotopic labeling have emerged as powerful tools for investigating these dynamics. nih.gov By introducing an isotopically labeled ligand to a solution of the metal complex, the rate of exchange between the bound and free ligand can be monitored quantitatively over time. This approach allows for the determination of ligand dissociation rates. By measuring these rates at different temperatures, activation parameters for the dissociation process can be determined, offering deeper mechanistic insights into the ligand exchange pathways. nih.gov While specific kinetic data for the Co(II)-citrate system is not detailed in the provided context, these advanced methods are applicable for elucidating the exchange dynamics between cobalt(II) and the citrate ligand. nih.gov

Thermal Decomposition Mechanisms and Targeted Product Formation from Cobalt Ii Citrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) of Cobalt(II) Citrate (B86180) Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of cobalt(II) citrate complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC detects temperature differences between a sample and a reference, indicating exothermic or endothermic events. ijcrt.orgijsr.net

For metal-citrate precursors, the TGA curve typically shows a multi-step degradation process. jetir.org The initial mass loss is generally attributed to dehydration, followed by a more significant and often complex mass loss corresponding to the decomposition of the anhydrous citrate complex. jetir.org DTA/DSC curves complement the TGA data by revealing the nature of the transitions. Dehydration is an endothermic process, whereas the decomposition of the organic ligand is often marked by sharp exothermic peaks, indicating the combustion of organic fragments and the formation of the final inorganic product. jetir.org

Studies on mixed-metal citrate precursors, such as Cobalt-Iron-Chromium citrate, show a gradual weight loss up to approximately 400°C. jetir.org A sharp exothermic peak in the DTA curve between 275-375°C signifies the simultaneous decomposition of the anhydrous precursor and the formation of the final oxide phase. jetir.org The complete decomposition of organic material is typically observed around 500°C. jetir.org

Table 1: Representative TGA/DTA Stages for Metal-Citrate Precursor Decomposition

Temperature Range (°C) TGA Event DTA/DSC Peak Associated Process
Room Temp - ~200°C Initial Mass Loss Endothermic Dehydration (loss of water molecules)
~200°C - ~400°C Significant Mass Loss Exothermic Decomposition of organic citrate ligand

Note: The exact temperatures can vary based on the specific complex, heating rate, and atmosphere.

Pathways of Dehydration and Anhydrous Intermediate Formation from Hydrated Cobalt(II) Citrate

The first stage in the thermal decomposition of hydrated cobalt(II) citrate is dehydration, which involves the removal of its water molecules of crystallization. This process typically occurs at temperatures below 200°C and is observed as an initial mass loss in the TGA curve, corresponding to an endothermic peak in DTA/DSC analysis. core.ac.uknih.gov

For instance, in the thermal analysis of similar hydrated cobalt complexes, the elimination of coordinated water molecules is a distinct step. core.ac.uknih.gov The temperature required to remove these water molecules can indicate the strength of their coordination to the cobalt ion. nih.gov Following the removal of water, an anhydrous cobalt(II) citrate intermediate is formed. This anhydrous phase is stable over a specific temperature range before the onset of the more energetic decomposition of the citrate ligand itself. rsc.org In some cases, like with cobalt(II) acetate (B1210297), the dehydration can lead to a glass-like or amorphous anhydrous phase, which may crystallize upon further heating before decomposition begins. rsc.org

The dehydration pathway can be summarized as follows: Co₃(C₆H₅O₇)₂·2H₂O (s) → Co₃(C₆H₅O₇)₂ (s) + 2H₂O (g)

This step is crucial as the formation of the anhydrous intermediate is a prerequisite for the subsequent degradation of the organic component.

Analysis of Organic Ligand Degradation and Pyrolysis Products during Thermal Treatment

Following dehydration, the anhydrous cobalt(II) citrate undergoes decomposition, a process that involves the breakdown of the organic citrate ligand. jetir.org This stage is characterized by a substantial and rapid mass loss in the TGA curve and is typically accompanied by strong exothermic peaks in the DTA curve, especially in an oxidizing atmosphere, due to the combustion of the organic fragments. jetir.org

The degradation of the citrate ligand is a complex process involving the fragmentation of the organic structure. The pyrolysis of metal carboxylates, such as citrates and acetates, can produce a variety of volatile products. researchgate.net For cobalt acetate, these products include water vapor, acetic acid, ethenone (ketene), acetone, and CO₂. researchgate.net By analogy, the decomposition of the citrate ligand is expected to yield products such as carbon dioxide, carbon monoxide, water, and various small organic molecules as the carbon backbone breaks apart. The process involves the breaking of C-C and C-O bonds within the citrate molecule, facilitated by the catalytic action of the newly forming cobalt-containing solid phases.

This decomposition step is the most critical for determining the composition and morphology of the final inorganic residue, as the rapid release of gaseous products can create a porous structure in the resulting material. jetir.org

Formation of Cobalt Oxide and Other Inorganic Residues from Thermal Decomposition

The final solid product resulting from the thermal decomposition of cobalt(II) citrate depends significantly on the atmosphere under which the process is conducted. mdpi.com In an air or oxygen atmosphere, the decomposition leads to the formation of cobalt oxides. mdpi.comuji.es The specific oxide phase formed (e.g., CoO, Co₃O₄) is dependent on the temperature and oxygen partial pressure. mdpi.comuji.es Typically, at lower temperatures (e.g., 270°C), the spinel-type Co₃O₄ is the favored product in air. mdpi.com At higher temperatures, around 900°C in air, Co₃O₄ can be reduced to CoO. uji.es

In an inert (e.g., nitrogen) or reducing (e.g., nitrogen/hydrogen) atmosphere, the decomposition can yield cobalt(II) oxide (CoO) or even metallic cobalt (Co⁰). mdpi.comuji.es For example, the decomposition of cobalt(II) acetate under a nitrogen atmosphere yields CoO. mdpi.com The thermal treatment of Co₃O₄ in a reducing atmosphere can produce metallic cobalt at temperatures around 350-600°C. uji.es

The final inorganic residue is often in the form of nanoparticles, with the decomposition of organometallic precursors being a common method for their synthesis. researchgate.netnih.gov

Control of Thermal Decomposition Parameters for Synthesizing Specific Cobalt-Containing Materials

The thermal decomposition of cobalt(II) citrate is a valuable method for synthesizing cobalt-based nanomaterials due to its simplicity and low cost. mdpi.com By carefully controlling the decomposition parameters, it is possible to tailor the phase, purity, size, and morphology of the final product. researchgate.netmdpi.com

Key parameters that can be controlled include:

Temperature: The final decomposition temperature determines the crystalline phase of the resulting material. As seen with cobalt oxides, different phases like CoO and Co₃O₄ are stable at different temperatures. mdpi.comuji.es

Atmosphere: The composition of the gas atmosphere is one of the most critical factors. mdpi.com An oxidizing atmosphere (air) typically yields Co₃O₄, while an inert (N₂) or reducing (H₂) atmosphere can produce CoO or metallic cobalt, respectively. mdpi.comuji.es

Heating Rate: The rate at which the temperature is increased can influence the particle size and morphology of the final product. Slower heating rates may lead to more crystalline materials.

Precursor characteristics: The structure and purity of the initial cobalt(II) citrate complex can also play a role in the properties of the synthesized materials. researchgate.net

This precise control allows for the targeted synthesis of materials for various applications, such as catalysts, magnetic data storage, and battery materials. mdpi.com

Table 2: Synthesis of Cobalt-Containing Materials via Controlled Decomposition

Precursor Atmosphere Temperature (°C) Final Product
Cobalt(II) Acetate Tetrahydrate Air 270 Co₃O₄ mdpi.com
Cobalt(II) Acetate Tetrahydrate Nitrogen 330 CoO (Zn-blende) mdpi.com
Cobalt(II) Acetate Tetrahydrate Nitrogen 400 CoO (rocksalt) mdpi.com

Note: Data for Cobalt(II) Acetate is used as a close analogue to illustrate the principle of controlled decomposition.

Computational Chemistry and Theoretical Insights into Cobalt Ii Citrate Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization of Cobalt(II) Citrates

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. rsc.orgmdpi.com It is widely employed to determine optimized geometries, electronic properties, and energies of metal complexes. For cobalt(II) citrate (B86180) systems, DFT calculations can elucidate the preferred coordination environment of the Co(II) ion and the conformation of the citrate ligand.

In a typical DFT study, various functionals (e.g., PBE, B3LYP) and basis sets (e.g., TZVP) are tested to find a level of theory that accurately reproduces experimental structures where available. unige.chmdpi.com For cobalt(II) complexes, calculations can determine key structural parameters such as Co-O bond lengths and the bond angles within the chelate rings formed by the citrate ligand. The citrate ligand can bind to the Co(II) ion in a tridentate fashion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.orgfigshare.com DFT helps in understanding the subtle energetic differences between various coordination modes and protonation states of the citrate ligand, which are known to be pH-dependent. acs.orgresearchgate.net

The calculations yield an optimized three-dimensional structure corresponding to a minimum on the potential energy surface. From this, electronic properties can be analyzed. This includes the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges, which provide insight into the nature of the cobalt-citrate bonding and the reactivity of the complex. mdpi.comresearchgate.net For instance, DFT calculations on various cobalt(II) complexes have successfully predicted octahedral or tetrahedral geometries, depending on the ligands involved. researchgate.net

Table 1: Representative Geometrical Parameters for Octahedrally Coordinated Co(II) Complexes from Experimental and Theoretical Studies

Parameter Description Typical Experimental Value (Å) Potential DFT-Calculated Value (Å)
Co-O (carboxylate) Bond length between Cobalt and a carboxylate oxygen 2.05 - 2.15 2.08 - 2.20
Co-O (hydroxyl) Bond length between Cobalt and the hydroxyl oxygen 2.10 - 2.20 2.12 - 2.25
Co-O (water) Bond length between Cobalt and a water ligand oxygen 2.08 - 2.12 2.10 - 2.18

Note: The values presented are typical ranges observed in related cobalt(II) carboxylate and aquo complexes and represent potential targets for DFT validation.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules. By calculating the electronic transitions and vibrational frequencies, these methods provide a direct link between the computed electronic and geometric structure and the experimentally observed spectra.

The UV-visible absorption spectrum of a cobalt(II) citrate complex, which is typically characterized by bands corresponding to d-d electronic transitions of the high-spin Co(II) ion in an octahedral environment, can be simulated using Time-Dependent DFT (TD-DFT). unige.ch These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the peak positions and intensities in the experimental spectrum. nih.govnih.gov For instance, experimental UV/visible studies of aqueous Co(II)-citrate species suggest an octahedral coordination environment, which can be confirmed by comparing the measured spectrum with TD-DFT predictions for various possible geometries. nih.gov

Similarly, the vibrational modes of the cobalt(II) citrate dihydrate complex can be calculated. After a geometry optimization using a method like DFT, a frequency calculation yields the harmonic vibrational frequencies. researchgate.net These computed frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FT-IR) spectra. This comparison aids in the assignment of spectral bands to specific molecular motions, such as the stretching of carboxylate (COO⁻) groups, C-O bonds of the hydroxyl group, and Co-O bonds. Experimental FT-IR spectra of cobalt citrates show characteristic bands for coordinated carboxyl groups around 1404 cm⁻¹ and carbonyl groups around 1700 cm⁻¹. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is another technique used to characterize Co(II) complexes. nih.govnih.gov Quantum chemical calculations can predict the g-tensor and hyperfine coupling constants, which are the key parameters measured in an EPR experiment, further validating the calculated electronic structure.

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for Co(II) Complexes

Spectroscopic Technique Property Experimental Observation for Co(II)-Citrate Quantum Chemical Prediction Method
UV-visible Spectroscopy Electronic Transitions (λmax) Peaks consistent with octahedral Co(II) Time-Dependent DFT (TD-DFT)
FT-IR Spectroscopy Vibrational Frequencies (cm⁻¹) Bands for coordinated C=O and C-O stretching DFT Frequency Calculation

Modeling of Reaction Mechanisms and Energetics for Cobalt(II) Citrate Transformations

Computational chemistry allows for the detailed exploration of reaction pathways and the energetics of chemical transformations. For cobalt(II) citrate systems, this can include modeling ligand exchange reactions, polymerization, or redox processes.

By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states. pnas.org The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. This approach can be used to understand the interconversions between different polymeric forms of cobalt(II) citrate that have been observed to be dependent on factors like pH and temperature. acs.orgresearchgate.net For example, theoretical calculations could model the step-by-step mechanism of how a dimeric unit like [Co₂(Hcit)₂(H₂O)₂] might form from mononuclear species in solution, providing insights into the role of specific carboxylate groups in linking the units. acs.orgfigshare.com

Furthermore, the thermodynamics of these transformations can be calculated. The computed energies from DFT can be used to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, predicting its spontaneity under different conditions. This is particularly relevant for understanding the speciation of cobalt(II) in citrate-containing solutions, where multiple complex forms such as [Co(H₂cit)(H₂O)], [Co₂(Hcit)₂(H₂O)₄]²⁻, and [Co(cit)₂]⁴⁻ can coexist in equilibrium. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in an aqueous solution. researchgate.net MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into dynamic processes and bulk properties. rsc.org

For cobalt(II) citrate dihydrate, MD simulations can be used to study its solvation structure in water. This involves analyzing the radial distribution functions (RDFs) for Co-O and other atom pairs, which reveals the structure and stability of the hydration shells around the complex. researchgate.net Specific points of interest include the number of water molecules in the first and second solvation shells and their average residence time, which describes the dynamics of solvent exchange.

MD simulations also provide a means to study intermolecular interactions between the cobalt citrate complex and other species in solution, such as counter-ions. The development of accurate force fields for both the citrate anion and the cobalt(II) ion is a critical prerequisite for meaningful simulations. researchgate.netrsc.org These simulations can shed light on ion-pairing phenomena and how the complex influences the structure and dynamics of the surrounding water molecules. This information is vital for understanding the behavior of cobalt(II) citrate in biological fluids or industrial process solutions. nih.govnih.gov

Applications in Catalysis and Advanced Materials Fabrication Utilizing Cobalt Ii Citrate

Cobalt(II) Citrate (B86180) as a Precursor for Heterogeneous Catalysts

In heterogeneous catalysis, the precursor material plays a determinative role in the final properties of the catalyst, such as metal particle size, dispersion, and reducibility. Cobalt(II) citrate is utilized as a precursor for preparing supported cobalt catalysts for several key industrial reactions.

Cobalt(II) citrate is a recognized precursor for the synthesis of cobalt-based catalysts used in Fischer-Tropsch synthesis (FTS), a process for producing liquid hydrocarbons from synthesis gas (CO and H₂). rsc.orgacs.org The choice of precursor significantly impacts the catalyst's final characteristics and performance. researchgate.net When cobalt(II) citrate is used to prepare silica- or silicon carbide-supported catalysts, it tends to form a highly dispersed distribution of small cobalt nanoparticles. researchgate.netresearchgate.net This is attributed to the high viscosity of the citrate precursor solution and its strong interaction with the support material. researchgate.netresearchgate.net

However, this high dispersion can be a double-edged sword. The small cobalt oxide particles derived from the citrate precursor often exhibit lower reducibility compared to those from other precursors like cobalt nitrate (B79036). researchgate.netresearchgate.net Consequently, catalysts prepared from cobalt(II) citrate generally show lower FTS activity. researchgate.net The smaller metallic cobalt particles also tend to shorten the hydrocarbon chain growth probability (α), leading to an increased selectivity towards lighter products like methane and gasoline, and a lower yield of the desired diesel fraction. researchgate.net In contrast, precursors like cobalt nitrate result in larger cobalt crystallites, a higher degree of reduction, and enhanced basicity, which favors the production of C5+ hydrocarbons. researchgate.net

Table 1: Comparison of Cobalt Precursors for FTS Catalysts on β-SiC Support

Feature Cobalt(II) Citrate Precursor Cobalt(II) Nitrate Precursor
Co Particle Size Smaller, highly dispersed Larger crystallites
Reducibility Lower Higher
FTS Activity Lower Higher
CH₄ Selectivity Higher Lower (<10%)
C₅+ Selectivity Lower Higher
Chain Growth (α) 0.76 (favors gasoline) 0.90 (favors diesel)

Data compiled from research on β-SiC-supported catalysts. researchgate.net

Cobalt(II) citrate serves as an effective precursor for synthesizing cobalt nanoparticle (Co-NP) catalysts used in the hydrolysis of sodium borohydride (NaBH₄) to generate hydrogen gas. aocs.orgfigshare.com This reaction is a key technology for chemical hydrogen storage for portable energy applications. figshare.com In this application, a cobalt-citrate complex, often in an anionic form, is used to create the catalyst, for example, by intercalation into a layered double hydroxide (LDH) support followed by chemical reduction with NaBH₄. aocs.orgfigshare.com

The concentration of the cobalt-citrate precursor solution during the catalyst preparation is a critical parameter that allows for the control of the resulting Co-NP size. researchgate.netresearchgate.net Research has shown that decreasing the concentration of the cobalt-citrate precursor leads to a reduction in the average diameter of the cobalt nanoclusters formed on the support. researchgate.netresearchgate.net The catalytic activity is highly dependent on this particle size. One study found that Co-NPs synthesized from a 6 mM Co-citrate solution exhibited the highest hydrogen generation rate of 4520 ± 251 mL·min⁻¹·gCo⁻¹. figshare.com The activation energy for this optimal catalyst was determined to be 56.9 kJ·mol⁻¹. figshare.com

Table 2: Effect of Cobalt-Citrate Precursor Concentration on Co-NP Size and H₂ Generation

Precursor Concentration (mM) Resulting Co-NP Mean Diameter (nm) H₂ Generation Rate (mL·min⁻¹·gCo⁻¹)
6 Not specified, but optimal size 4520 ± 251
4 4.4 Lower than optimal
0.5 1.3 Lower than optimal

Data compiled from research on Co-NPs supported on layered double hydroxides. figshare.comresearchgate.netresearchgate.net

Cobalt(II) citrate and its related citric acid complexes are employed as precursors in the synthesis of heterogeneous catalysts for various organic transformations.

Organic Oxidation: Cobalt-containing catalysts prepared using citric acid as a complexing or chelating agent have shown high activity in the oxidation of volatile organic compounds (VOCs). For instance, cobalt-doped α-MnO₂ materials prepared via a citric acid oxidation-reduction method are effective for the catalytic oxidation of toluene. rsc.org Similarly, cobalt cerium oxide catalysts prepared by a sol-gel method using citric acid as a chelating agent demonstrated excellent performance in the total oxidation of toluene, with a catalyst variant achieving 90% conversion at 242 °C. mdpi.com In another application, a magnetic nanocatalyst for the oxidation of sulfides to sulfoxides with H₂O₂ was prepared using cobalt chloride and citric acid. rsc.org

Hydrogenation: A highly active and selective catalyst for the hydrogenation of benzofurans has been developed from a cobalt-DABCO-citric acid complex. researchgate.net The pyrolysis of this complex immobilized on silica (B1680970) yields cobalt-cobalt oxide core-shell nanoparticles that effectively catalyze the reaction. researchgate.net The use of citric acid as a complexing agent is also noted in the preparation of catalysts for CO₂ hydrogenation, where it aids in the dispersion of the cobalt metal on the support. researchgate.net

Polymerization Reactions: The use of cobalt(II) citrate dihydrate specifically as a catalyst for polymerization reactions is not extensively documented in the reviewed scientific literature. While cobalt complexes are known to mediate radical polymerization, specific research detailing the catalytic activity of the citrate complex in these reactions is limited.

Homogeneous Catalysis Mediated by Cobalt(II) Citrate Complexes

The ability of the citrate ligand to form soluble, well-defined coordination complexes with cobalt(II) ions provides a foundation for their use and design as homogeneous catalysts.

The catalytic copolymerization of carbon dioxide (CO₂) with epoxides to produce polycarbonates is a significant area of green chemistry. While various cobalt complexes, particularly cobalt(III)-salen systems, are known to be effective catalysts for this transformation, there is a notable lack of research investigating the use of cobalt(II) citrate complexes for this specific application. Mechanistic studies in this field have thus far focused on other ligand systems, and the potential role of citrate-based cobalt catalysts remains an unexplored area.

The design of new homogeneous catalysts is predicated on a fundamental understanding of the coordination chemistry between the metal ion and the ligands. The reaction of cobalt(II) ions with citric acid in aqueous solutions leads to the formation of several new polymeric cobalt(II) citrate complexes, whose structures are highly dependent on factors such as pH, temperature, and the presence of counterions. acs.orgfigshare.comresearchgate.net

Researchers have isolated and characterized various distinct structural motifs. acs.orgresearchgate.net For example, complexes such as the chiral helical chain [Co(H₂cit)(H₂O)]n and the one-dimensional polymer [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O have been synthesized. acs.org The citrate ligand can bind to the cobalt(II) ion in a tridentate fashion via its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.orgresearchgate.net Further polymerization occurs through the coordination of the remaining carboxylate groups. This structural diversity, which can be controlled by synthetic conditions, demonstrates the potential for designing and constructing novel cobalt-citrate frameworks. acs.org These well-defined, soluble polymeric structures serve as a rational starting point for the development of new homogeneous catalyst systems with potentially unique activities and selectivities, although their application in specific catalytic reactions is still an emerging field.

Cobalt(II) Citrate in the Controlled Synthesis of Nanomaterials

Cobalt(II) citrate serves as a versatile precursor in the bottom-up fabrication of a variety of cobalt-based nanomaterials. Its utility stems from the dual role of the citrate anion, which acts as both a fuel source for combustion synthesis methods and a chelating agent that complexes with the cobalt cation. This chelation allows for a uniform distribution of metal ions in the precursor matrix, which upon thermal decomposition, leads to the formation of homogenous, phase-pure nanoparticles. The organic nature of the citrate ligand facilitates lower decomposition temperatures, making it an energy-efficient choice for nanomaterial synthesis.

Preparation of Cobalt Metal and Cobalt Oxide Nanoparticles

The thermal decomposition of cobalt(II) citrate dihydrate is a key method for the preparation of both cobalt metal and cobalt oxide nanoparticles. The composition of the resulting nanoparticles is highly dependent on the atmosphere under which the decomposition is carried out.

In an inert atmosphere, the thermal decomposition of cobalt-containing organic precursors, such as cobalt citrate, can yield pure cobalt metal nanoparticles. The citrate ligand decomposes into gaseous products, leaving behind the reduced metallic cobalt.

Conversely, when the thermal decomposition is conducted in the presence of air or oxygen, cobalt oxide nanoparticles are formed. The citrate acts as a fuel, and its combustion provides the energy for the formation of the oxide phase. A common resulting product is the spinel-type Co3O4, which can be synthesized at relatively low temperatures using cobalt-containing complexes as precursors researchgate.netnih.gov. For instance, studies have shown that Co3O4 nanoparticles with a sphere-like morphology and an average size of 17.5 nm can be obtained through the thermal decomposition of a cobalt precursor complex nih.gov.

The sol-gel method, often employing citric acid as a chelating agent with cobalt salts, is another prevalent technique that mirrors the chemistry of using cobalt(II) citrate directly. In this process, a homogenous sol is formed by the chelation of cobalt ions by citric acid, which is then heated to form a gel. Subsequent calcination of this gel at controlled temperatures leads to the formation of cobalt oxide nanoparticles. For example, Ca3Co4O9 nanoparticles with sizes ranging from 30–50 nm have been synthesized using a citrate sol-gel method researchgate.net.

Influence of Citrate on Nanoparticle Size, Morphology, and Phase Control

The citrate anion, an integral part of the cobalt(II) citrate dihydrate precursor, plays a crucial role in directing the size, morphology, and crystalline phase of the resulting nanoparticles. Its function as a chelating agent allows for the formation of stable metal-citrate complexes in solution. This complexation slows down the hydrolysis and precipitation of metal ions, which in turn controls the nucleation and growth rates of the nanoparticles.

The concentration of citrate has a direct impact on the final particle size. Research on the synthesis of iron oxide nanoparticles has shown that the presence of citrate during co-precipitation leads to significantly smaller primary nanoparticles mdpi.com. This principle extends to the use of cobalt(II) citrate, where the inherent citrate ligand helps to limit particle growth.

Furthermore, the citrate ligand can influence the morphology of the nanoparticles. In hydrothermal synthesis, the presence of citric acid as a chelating agent has been shown to modulate the shape of Co3O4 particles, with variations from spheres to cubes being observed with changing reactant concentrations researchgate.net. The citrate ions can selectively adsorb onto different crystallographic faces of the growing nanoparticles, thereby inhibiting growth in certain directions and promoting anisotropic shapes.

Phase control is another critical aspect where the citrate precursor method demonstrates its utility. The formation of a homogenous metal-citrate complex ensures a stoichiometric distribution of metal ions at the atomic level. This is particularly important in the synthesis of mixed metal oxides, where achieving a pure crystalline phase is essential. The combustion of the citrate gel provides a rapid release of energy, which can favor the formation of the desired crystalline phase while minimizing the formation of impurities. For instance, in the synthesis of cobalt nanoparticles, the addition of citric acid was found to promote the formation of the hexagonal close-packed (εCo) phase semanticscholar.org.

Precursor for Functional Inorganic Materials

Cobalt(II) citrate dihydrate is a valuable precursor for a range of functional inorganic materials due to its ability to form homogeneous, multi-elemental citrate complexes. This property is particularly advantageous in the synthesis of materials where a precise stoichiometric control is necessary to achieve the desired functional properties. The citrate-gel and sol-gel methods, which leverage the chelating nature of citric acid, are widely employed for this purpose.

Development of Battery and Energy Storage Materials

In the field of energy storage, cobalt(II) citrate is instrumental in the synthesis of cathode materials for lithium-ion batteries, most notably lithium cobalt oxide (LiCoO2). The use of lithium-cobalt citrate precursors allows for the creation of phase-pure LiCoO2 at lower temperatures compared to traditional solid-state reaction methods acs.orgbohrium.com.

In a typical synthesis, a lithium-cobalt citrate complex is formed in solution, which upon evaporation of the solvent, yields a noncrystalline solid. Thermal decomposition of this precursor at temperatures as low as 400 °C can produce rhombohedral LiCoO2 nanoparticles acs.orgbohrium.com. The characteristics of the LiCoO2 are influenced by the specific citrate precursor used. For example, the thermal decomposition of (NH4)3LiCo(C6H5O7)2 at 400 °C yields monophase powders of rhombohedral LiCoO2 with hexagonal particles ranging from 80–120 nm in diameter acs.orgbohrium.com. This material can be annealed at up to 800 °C without significant structural changes acs.orgbohrium.com.

The electrochemical performance of LiCoO2 synthesized from citrate precursors is noteworthy. Electrodes prepared from this material exhibit limited loss of cell capacity, which is a significant improvement over materials synthesized by other low-temperature methods acs.orgbohrium.com.

Table 1: Synthesis and Properties of LiCoO2 from Lithium-Cobalt Citrate Precursors

Precursor Decomposition Temperature (°C) Product Particle Size (nm) Key Finding
LiCoC6H5O7·5H2O 400 Mixture of pseudo-spinel and rhombohedral LiCoO2 Not specified -

Synthesis of Magnetic Materials (e.g., Cobalt Ferrite Nanoparticles)

Cobalt(II) citrate is a key ingredient in the citrate precursor and citrate-gel auto-combustion methods for the synthesis of magnetic nanoparticles, such as cobalt ferrite (CoFe2O4). These methods are valued for their simplicity, low cost, and ability to produce nanoparticles with controlled sizes and magnetic properties researchgate.netijarse.com.

In the citrate precursor method, cobalt and iron salts are dissolved in the presence of citric acid to form a homogenous solution of metal-citrate complexes. This solution is then heated to evaporate the solvent, leading to the formation of a viscous gel. Further heating initiates an auto-combustion reaction, where the citrate acts as a fuel, resulting in a fine powder of cobalt ferrite nanoparticles. The properties of the resulting nanoparticles are highly dependent on the synthesis conditions, such as the molar ratio of metal nitrates to citric acid and the annealing temperature researchgate.net.

Research has shown that the crystallite size of CoFe2O4 nanoparticles can be tuned by varying the annealing temperature. For instance, particle sizes in the range of 18-44 nm have been obtained with annealing temperatures between 300 °C and 1200 °C researchgate.net. The magnetic properties, such as saturation magnetization (Ms) and coercivity (Hc), are directly influenced by the particle size. Generally, saturation magnetization increases with an increase in particle size, while coercivity may exhibit a more complex dependence on size, often decreasing as the particle size increases beyond the single-domain limit researchgate.net.

Table 2: Magnetic Properties of Cobalt Ferrite (CoFe2O4) Nanoparticles Synthesized by the Modified Citrate-Gel Method

Annealing Temperature (°C) Crystallite Size (nm) Saturation Magnetization (Ms) (emu/g) Coercivity (Hc) (Oe)
300 18 29 950
600 25 58 850
900 36 72 600

Data adapted from studies on the modified citrate-gel method where the molar ratio of metal nitrates to citric acid was 1:3 researchgate.net.

Role in Advanced Coating and Pigment Technologies

Cobalt(II) citrate dihydrate and related citrate-gel methods are utilized in the creation of advanced coatings and pigments. Cobalt compounds are well-known for producing vibrant and stable colors, particularly blues, and have been used in pigments for centuries. The sol-gel method, employing cobalt salts and citric acid, offers a route to produce fine, homogenous pigment particles with uniform color distribution.

In the synthesis of ceramic pigments, such as cobalt blue (CoAl2O4), the sol-gel process using citric acid as a complexing agent allows for the intimate mixing of cobalt and aluminum ions at a molecular level aidic.it. This leads to the formation of the desired spinel pigment phase at lower calcination temperatures than traditional solid-state methods. The process involves the formation of a metal-citrate sol, which is then gelled and calcined. The temperature and duration of the calcination are critical parameters that influence the final color and properties of the pigment. For example, increasing the concentration of metal ions in the initial sol can accelerate the formation of the gel aidic.it.

The resulting nano-sized pigment particles can then be incorporated into ceramic glazes or inks, providing intense and stable coloration. The use of cobalt(II) citrate as a precursor can also contribute to the development of functional coatings, where the cobalt imparts specific properties such as corrosion resistance or catalytic activity.

Bioinorganic Chemistry and Chemical Biology of Cobalt Ii Citrate

Chemical Speciation of Cobalt(II) Citrate (B86180) in Biological Fluids and Model Systems

The chemical speciation of cobalt(II) citrate in aqueous solutions, which serve as models for biological fluids, is highly dependent on factors such as pH, the molar ratio of cobalt to citrate, and the presence of other ions. Understanding this speciation is crucial as the form of the cobalt complex influences its bioavailability and interactions with biological systems.

In acidic aqueous solutions with a pH range of 1 to 4, reactions between cobalt(II) ions and citric acid can lead to the formation of several polymeric cobalt(II) citrate complexes. shu.edu These structures are often one- or two-dimensional frameworks, and their interconversion is influenced by pH and the presence of counterions. shu.edu The citrate ligand typically binds to the Co(II) ion in a tridentate fashion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. shu.edu

As the pH increases to around 5, detailed speciation studies have identified the presence of multiple species, including the mononuclear complex [Co(C₆H₅O₇)]⁻. nih.gov This mononuclear species is considered a likely fundamental unit for the formation of larger structures. nih.gov At this pH, a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, has also been isolated and characterized. nih.govresearchgate.netnih.gov However, studies using EPR and UV/visible spectroscopy on aqueous solutions of this dinuclear complex suggest that it does not maintain its dimeric structure in solution, instead yielding a mononuclear octahedral Co(II)-citrate species. nih.govresearchgate.net

At a higher pH of approximately 8, and with a 1:2 molar ratio of Co(II) to citrate, a soluble, mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] can be synthesized. nih.govmdpi.com This complex features a distorted octahedral geometry with two citrate ligands coordinating the Co(II) ion. nih.gov This particular species is noted for its solubility and potential biological relevance as a bioavailable form of cobalt. nih.govmdpi.com

The predominant species of cobalt-citrate in the pH range of 5-8 are mononuclear complexes with either one or two citrate ligands. nih.gov At higher pH values, the formation of dimers may occur. nih.gov The dynamic equilibrium between these various species is a key aspect of the bioinorganic chemistry of cobalt(II) citrate.

Table 1: Speciation of Cobalt(II) Citrate Complexes at Different pH Values

pH RangePredominant SpeciesStructural Characteristics
1 - 4Polymeric complexes (e.g., [Co(H₂cit)(H₂O)]n)One- and two-dimensional frameworks, tridentate citrate binding. shu.edu
~ 5Mononuclear [Co(C₆H₅O₇)]⁻ and Dinuclear [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻The dinuclear form may dissociate into mononuclear species in solution. nih.govresearchgate.net
5 - 8Mononuclear complexes with one or two citrate ligandsThe specific coordination depends on the cobalt-to-citrate ratio. nih.gov
~ 8Mononuclear [Co(C₆H₅O₇)₂]⁴⁻Soluble, distorted octahedral geometry. nih.gov

Molecular Interactions of Cobalt(II) Citrate with Nucleic Acids (e.g., DNA)

While direct studies on the interaction of the specific cobalt(II) citrate dihydrate complex with nucleic acids are limited, research on related cobalt complexes provides significant insights into potential binding mechanisms. Cobalt ions, in various coordination environments, are known to interact with DNA through several modes, including binding to the phosphate backbone and direct coordination with the nitrogenous bases.

Crystallographic studies have shown that Co(II) ions can directly bind to the N7 position of guanine bases in DNA. oup.com This interaction involves an octahedral coordination geometry around the cobalt ion. oup.com Such binding can have structural implications for the DNA helix; for instance, modeling suggests that the coordinated water molecules around a Co(II) ion bound to guanine N7 in B-DNA could lead to van der Waals clashes with adjacent bases, potentially inducing conformational changes. oup.com

Furthermore, cobalt complexes have been observed to induce significant conformational transitions in DNA. For example, cobalt(III) hexaammine is known to facilitate the transition from the canonical B-form DNA to Z-DNA or A-DNA, depending on the DNA sequence. nih.gov These interactions are often specific, involving hydrogen bonding between the amine groups of the cobalt complex and acceptor sites on the DNA, with a preference for GC-rich regions. unl.edu

Spectroscopic techniques have been employed to study the binding of cobalt complexes to DNA. Changes in UV/Vis absorption and emission spectra, as well as shifts in cyclic voltammetry peaks, can indicate strong interactions, often suggestive of an intercalation binding mode where the complex inserts itself between the base pairs of the DNA. cumhuriyet.edu.tr Thermal denaturation studies can also reveal the strength of the interaction, with a significant change in the melting temperature of DNA upon binding of the cobalt complex indicating a strong association. cumhuriyet.edu.tr

While these studies utilize different cobalt complexes, the fundamental coordination chemistry of the Co(II) ion suggests that cobalt(II) citrate could interact with DNA through similar mechanisms. The citrate ligand could influence the specificity and strength of these interactions.

Elucidation of Antimicrobial Mechanisms of Cobalt(II) Citrate at the Molecular Level

Cobalt(II) citrate has demonstrated significant antimicrobial activity against a range of common foodborne pathogens, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net The molecular mechanisms underlying this activity are multifaceted and involve the interplay of both the cobalt ion and the citrate ligand.

One proposed mechanism is the interference of cobalt with essential metabolic pathways within the bacterial cell. It has been suggested that cobalt interferes with the functioning of the Krebs cycle (also known as the citric acid cycle), thereby inhibiting energy production through oxidative metabolism. mdpi.com This disruption of cellular respiration can lead to the inhibition of microbial growth. mdpi.com

Furthermore, cobalt can compete with other essential metal ions for uptake and for binding sites in metalloenzymes. For example, the antimicrobial activity of cobalt against Helicobacter pylori has been attributed to its competition with nickel for cellular acquisition. nih.gov By interfering with the uptake of essential metals, cobalt can disrupt the function of numerous enzymes that rely on these metals as cofactors.

The antimicrobial efficacy of cobalt nanoparticles has been shown to be greater against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov This is attributed to the thinner peptidoglycan layer in the cell wall of Gram-negative bacteria, which may allow for easier penetration of the cobalt ions or nanoparticles. nih.gov The positively charged Co²⁺ ions can be attracted to the negatively charged bacterial cell surface, leading to membrane damage and subsequent inhibition of cellular processes. nih.gov

Chemical Role of Cobalt(II) Citrate in Cellular Processes (e.g., Cobalt Transport, Enzyme Activation/Inhibition)

The chemical form of cobalt, such as in the cobalt(II) citrate complex, plays a significant role in its transport into cells and its subsequent participation in or disruption of cellular processes.

Cobalt Transport: The uptake of cobalt into mammalian cells is a complex process mediated by multiple mechanisms. nih.gov These include active, energy-dependent transport systems like ion pumps (e.g., Na⁺/K⁺-ATPase and Ca²⁺/Mg²⁺-ATPase) and endocytosis. nih.gov As mentioned previously, the transferrin receptor-mediated pathway is one route for cobalt entry into cells when it is bound to transferrin. nih.gov Additionally, there is evidence of competitive transport between cobalt and iron, suggesting that they may share a common transport system in the intestine. nih.gov The speciation of cobalt as a citrate complex can influence its interaction with these transport systems.

Enzyme Activation and Inhibition: Cobalt is an essential cofactor for a number of enzymes. The most well-known is its central role in vitamin B12 (cobalamin), where it is involved in various metabolic reactions, including DNA synthesis and fatty acid metabolism. wikipedia.orgyoutube.com In these enzymes, the cobalt ion's ability to switch between different oxidation states is crucial for catalysis. youtube.com There are also several non-corrin cobalt-containing enzymes, such as methionine aminopeptidase and nitrile hydratase, where cobalt is directly bound to the protein. nih.govwikipedia.org

Conversely, excess cobalt can be inhibitory to certain enzymes. For example, free Co(II) ions have been shown to inhibit the activity of human MTH1, an enzyme involved in preventing mutations by hydrolyzing oxidized nucleotides. quora.com Cobalt can also inhibit enzymes that interact with citrate, such as ATP-citrate lyase. yorku.ca This inhibition can occur through competition with other essential metal cofactors (like Mg²⁺ or Zn²⁺) for the active site or by inducing conformational changes in the enzyme. The chelation of cobalt by citrate can modulate its interaction with enzymes, potentially influencing both its activating and inhibitory effects.

Future Research Directions and Emerging Applications of Cobalt Ii Citrate

Development of Sustainable and Green Synthesis Methods for Cobalt(II) Citrate (B86180) Complexes

The development of environmentally benign synthesis protocols is a paramount goal in modern chemistry. For cobalt(II) citrate complexes, future research will likely pivot from conventional methods towards greener alternatives that minimize waste and avoid hazardous reagents. Current aqueous-based syntheses, which involve reacting cobalt salts with citric acid and adjusting the pH with ammonia (B1221849) before precipitating with ethanol (B145695), provide a strong foundation. mdpi.com

Future exploration in this area is expected to focus on several key strategies:

Biorenewable Reagents: Inspired by green synthesis routes for other cobalt-containing nanomaterials, researchers may investigate the use of plant extracts as reducing or capping agents. chalcogen.ro These extracts are rich in phytochemicals that can facilitate the formation of complexes without the need for harsh chemicals.

Solvent-Free or Aqueous-Dominant Systems: The emphasis will be on maximizing the use of water as a solvent and minimizing or eliminating organic solvents like ethanol in the precipitation and purification steps. mdpi.com

Energy-Efficient Methods: Exploring techniques such as mechanochemistry (grinding) or sonochemistry could lead to faster reaction times and lower energy consumption compared to traditional heating and stirring methods.

AspectConventional Synthesis MethodPotential Green Synthesis ApproachAnticipated Benefits
SolventsAqueous solution with organic solvent (e.g., ethanol) for precipitation. mdpi.comPrimarily aqueous systems or solvent-free mechanochemical methods.Reduced volatile organic compound (VOC) emissions; lower cost and toxicity.
ReagentsInorganic salts and bases (e.g., ammonia). mdpi.comUse of plant extracts or other biorenewable reagents. chalcogen.roReduced reliance on petroleum-derived chemicals; potential for biodegradable byproducts.
Energy InputRequires heating and prolonged stirring.Sonication or microwave-assisted synthesis.Faster reaction rates and significant reduction in energy consumption.

Exploration of Novel Supramolecular Architectures with Tunable Properties

Cobalt(II) citrate complexes exhibit a remarkable ability to self-assemble into diverse and complex supramolecular structures, including polymeric chains and discrete clusters. acs.orgresearchgate.net The citrate ligand, with its multiple carboxylate and hydroxyl groups, facilitates intricate hydrogen-bonding networks that are crucial in directing these architectures. researchgate.net Research has shown that factors such as pH, temperature, and the presence of different counterions can be manipulated to isolate distinct polymeric forms, including 1D chiral helical chains and 2D layered structures. acs.org A well-documented example is the formation of cubane-like [Co₄(cit)₄]⁸⁻ clusters. nih.govunimelb.edu.au

Future research will focus on moving beyond serendipitous discovery to the rational design of these architectures for specific functions. Key research avenues include:

Systematic Control of Dimensionality: A thorough investigation into how reaction parameters (pH, solvent polarity, counterion identity) can be precisely controlled to favor the formation of 1D, 2D, or 3D frameworks. acs.org

Mixed-Ligand Systems: Introducing ancillary organic ligands alongside citrate to act as pillars or spacers. This strategy, common in the design of metal-organic frameworks (MOFs), could generate porous cobalt(II) citrate-based materials with applications in gas storage or catalysis. mdpi.com

Tuning Magnetic Properties: The cubane-like cobalt(II) citrate cluster is known to be a single-molecule magnet (SMM). nih.gov Future work will involve chemically modifying these core structures to enhance their magnetic anisotropy and blocking temperature, which are critical for applications in high-density data storage and quantum computing.

Structural TypeDescriptionInfluencing FactorsPotential Future Direction
1D Polymeric ChainsFormation of chiral helical chains. acs.orgpH, counterions. acs.orgControlling helicity for chiral separations or catalysis.
2D Layered ComplexesSheet-like structures formed through links via carboxylate groups. acs.orgTemperature, specific counterions (e.g., NH₄⁺). acs.orgDevelopment of functional materials for sensing or intercalation chemistry.
0D Clusters (Cubanes)Discrete [Co₄(cit)₄]⁸⁻ clusters with SMM properties. nih.govunimelb.edu.auPresence of specific counterions like guanidinium (B1211019). unimelb.edu.auModification of the cluster core to enhance magnetic properties.

Advanced In-Situ Characterization Techniques for Dynamic Processes Involving Cobalt(II) Citrate

A significant challenge in understanding cobalt(II) citrate chemistry is that the structures observed in the solid state (via X-ray crystallography) may not persist in solution. acs.org Spectroscopic studies have indicated that dinuclear complexes isolated as crystals can dissociate into mononuclear species when dissolved, highlighting the dynamic nature of the system. acs.org This discrepancy underscores the limitations of traditional ex-situ characterization methods and points to a critical need for advanced in-situ techniques.

Future research must employ methods capable of probing these complexes in their native solution environment and under real-time reaction conditions. Promising directions include:

In-Situ Spectroscopy: Techniques like in-situ UV-Visible, Raman, and FTIR spectroscopy can monitor the formation and transformation of different cobalt(II) citrate species as a function of changing pH, temperature, or reactant concentration.

Synchrotron-Based X-ray Absorption Spectroscopy (XAS): XAS, including XANES and EXAFS, is a powerful tool for determining the local coordination environment (e.g., coordination number, bond distances) of the cobalt(II) center in non-crystalline samples, such as solutions or amorphous solids. This would allow for direct characterization of the dominant species in solution.

Potentiometric and Spectroscopic Titrations: Combining these methods can provide detailed speciation diagrams, mapping the distribution of various mononuclear and polynuclear complexes across a wide pH range, which is crucial for understanding their biological and environmental behavior. acs.org

TechniqueTypeInformation GainedAdvantage for Future Research
Single-Crystal X-ray DiffractionEx-situPrecise atomic arrangement in the solid state. acs.orgnih.govProvides definitive structural information for isolated crystalline phases.
In-Situ UV-Visible SpectroscopyIn-situChanges in the electronic environment of the Co(II) ion. acs.orgAllows real-time monitoring of complex formation and equilibria in solution.
X-ray Absorption Spectroscopy (XAS)In-situLocal coordination number, geometry, and bond lengths around Co(II) in any phase.Bridges the gap between solid-state and solution structures by characterizing non-crystalline species.

Rational Design of Cobalt(II) Citrate-Based Catalysts for Emerging Chemical Transformations

Cobalt compounds are widely recognized for their catalytic activity in various industrial processes, including hydroformylation and oxidation reactions. chemimpex.cominchem.org Cobalt(II) citrate itself is known to act as a catalyst in organic synthesis. chemimpex.com The future in this domain lies in the rational design of catalysts where the cobalt(II) citrate unit is a precisely defined active site within a larger, engineered structure.

Emerging research will likely concentrate on:

Heterogenization of Homogeneous Catalysts: Incorporating well-defined cobalt(II) citrate clusters or monomers into solid supports, such as polymers or mesoporous silica (B1680970). This would combine the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and reusability.

Cobalt-Citrate Metal-Organic Frameworks (MOFs): Designing porous, crystalline MOFs using cobalt ions and citrate ligands (potentially with other organic linkers). The defined pore environment of such MOFs could be exploited for size- and shape-selective catalysis in fine chemical synthesis, similar to the catalytic applications of other cobalt-based supramolecular frameworks. mdpi.com

Biomimetic Catalysis: Mimicking the active sites of cobalt-containing enzymes (like those involving Vitamin B12) by designing specific cobalt(II) citrate coordination environments to catalyze challenging chemical transformations under mild, aqueous conditions.

Catalyst Design StrategyDescriptionTarget Chemical TransformationPotential Advantage
Supported Cobalt CitrateImmobilizing cobalt citrate complexes on inert supports like silica or alumina.Selective oxidation of alcohols; C-H bond activation.Enhanced catalyst stability and recyclability.
Porous MOFsUsing cobalt citrate as a building block for 3D porous frameworks. mdpi.comHydroboration and hydrosilylation of ketones and aldehydes. mdpi.comSubstrate selectivity based on pore size; well-defined active sites.
Biomimetic ComplexesSynthesizing complexes that mimic the coordination environment of metalloenzymes.Reductive dehalogenation; carbon-carbon bond formation.High efficiency and selectivity under mild, environmentally friendly conditions.

Deepening Understanding of Cobalt(II) Citrate Bio-Coordination Chemistry for Advanced Materials and Environmental Applications

The biological relevance of the cobalt-citrate system is well-established, as citric acid is a key metabolite and cobalt is an essential trace element. nih.govresearchgate.net This inherent biocompatibility is a key driver for its use in advanced materials and environmental technologies.

Future research will build upon this foundation to develop innovative applications:

Advanced Antimicrobial Materials: The proven antimicrobial activity of a cobalt(II)-citrate complex, particularly when incorporated into a biodegradable polymer like poly(lactic acid) (PLA) for food packaging, opens the door for further innovation. mdpi.com Future work could explore its integration into other matrices such as hydrogels or biocompatible coatings for medical devices to prevent biofilm formation.

Environmental Remediation: Citrate-functionalized cobalt-doped iron oxide nanoparticles have demonstrated high efficacy in removing organic dyes and heavy metal ions like lead from contaminated water. mdpi.com The citrate moieties on the nanoparticle surface act as effective binding sites for pollutants. mdpi.com Future directions include optimizing these nanomaterials for selectivity towards specific contaminants, improving their reusability through magnetic separation, and investigating their performance in real-world wastewater samples.

Application AreaCurrent FindingFuture Research DirectionPotential Impact
Advanced MaterialsCobalt(II) citrate complex incorporated into PLA films shows antimicrobial activity against foodborne pathogens. mdpi.comresearchgate.netIntegration into hydrogels for wound dressings or coatings for medical implants.Development of new biocompatible materials with built-in antimicrobial protection.
Environmental RemediationCitrate-functionalized cobalt-doped magnetic nanoparticles effectively sequester lead ions and rhodamine B dye from water. mdpi.comEnhancing selectivity for critical pollutants (e.g., mercury, arsenic) and developing scalable, reusable systems.Providing efficient and cost-effective solutions for wastewater treatment and environmental cleanup.

Q & A

Q. What are the recommended methods for synthesizing high-purity cobalt(II) citrate dihydrate in a laboratory setting?

Cobalt(II) citrate dihydrate can be synthesized by reacting cobalt(II) carbonate or hydroxide with citric acid under controlled pH and temperature. A typical protocol involves dissolving citric acid in deionized water, gradually adding cobalt carbonate while stirring at 60–80°C until effervescence ceases, followed by filtration and crystallization at room temperature. Purity is confirmed via elemental analysis (e.g., ICP-OES) and stoichiometric verification of the Co³⁺:citrate ratio (2:3) .

Q. How can researchers characterize the crystallinity and hydration state of cobalt(II) citrate dihydrate?

X-ray diffraction (XRD) is critical for identifying the crystalline structure and confirming the dihydrate form. Pair this with thermogravimetric analysis (TGA) to quantify water content by observing mass loss at 100–150°C (dehydration) and 250–300°C (citrate decomposition). Differential scanning calorimetry (DSC) further validates phase transitions .

Q. What experimental approaches are used to determine the solubility of cobalt(II) citrate dihydrate in aqueous systems?

Solubility can be measured via gravimetric analysis: dissolve excess compound in water at a fixed temperature (e.g., 25°C), filter the saturated solution, and evaporate the solvent to determine dissolved mass. Alternatively, use UV-Vis spectroscopy to quantify cobalt ion concentration in solution at equilibrium, calibrated against standard curves .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for cobalt(II) citrate dihydrate be resolved?

Contradictions often arise from variations in hydration states, pH, or ionic strength. Researchers should:

  • Standardize experimental conditions (e.g., buffer solutions to fix pH).
  • Compare data with structurally analogous compounds (e.g., cobalt iodate dihydrate, which exhibits metastable phases under similar conditions) .
  • Validate results using multiple techniques (e.g., ICP-MS for cobalt quantification, Karl Fischer titration for water content) .

Q. What strategies optimize the use of cobalt(II) citrate dihydrate in catalytic or electrochemical applications?

For catalysis, focus on surface area enhancement via ball milling or nanostructuring. In electrochemistry, prepare composite electrodes by mixing the compound with conductive additives (e.g., carbon black) and binders (e.g., PVDF). Characterize performance using cyclic voltammetry and electrochemical impedance spectroscopy (EIS) to assess charge-transfer kinetics .

Q. How can crystallographic software (e.g., SHELX) refine the structural model of cobalt(II) citrate dihydrate from XRD data?

SHELX is ideal for small-molecule refinement:

  • Input raw intensity data and initial structural parameters (e.g., space group, unit cell dimensions).
  • Use SHELXL for least-squares refinement, adjusting atomic positions and thermal parameters.
  • Validate the model with R-factors and electron density maps. Cross-check with spectroscopic data (e.g., FTIR for citrate coordination modes) .

Q. What are the implications of thermal decomposition pathways for cobalt(II) citrate dihydrate in material synthesis?

TGA-DSC reveals a two-step decomposition: dehydration (50–150°C) followed by citrate ligand oxidation (250–400°C). Controlled calcination in inert atmospheres can yield cobalt oxide nanoparticles, while oxidative conditions produce Co₃O₄. Monitor phase purity with XRD and morphology with SEM/TEM .

Methodological Considerations

  • Data Reproducibility : Document hydration state rigorously (e.g., storage in desiccators) to avoid metastable phase interference .
  • Safety Protocols : Use respiratory protection and gloveboxes when handling fine powders to mitigate inhalation risks (see cobalt nitrate hexahydrate safety analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.